Product packaging for Russian VX(Cat. No.:CAS No. 159939-87-4)

Russian VX

Cat. No.: B066494
CAS No.: 159939-87-4
M. Wt: 267.37 g/mol
InChI Key: MNLAVFKVRUQAKW-UHFFFAOYSA-N
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Description

Russian VX (VR), with the systematic name O-Isobutyl S-[2-(diethylamino)ethyl] methylphosphonothioate , is an organophosphorus nerve agent of the V-series developed for chemical warfare research . This compound serves as a critical reference material in modern research for understanding the toxicology and countermeasures of nerve agents. Mechanism of Action: Like other nerve agents, this compound exerts its primary toxic effect by covalently inhibiting the enzyme acetylcholinesterase (AChE) . This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synapses, resulting in overstimulation of both muscarinic and nicotinic receptors . The consequent cholinergic crisis includes symptoms such as miosis, salivation, bronchoconstriction, seizures, and flaccid paralysis, with death primarily resulting from respiratory failure . Research indicates that V-agents like this compound exhibit stereoselective toxicity, with the Sp-enantiomer typically being a more potent AChE inhibitor than the Rp-enantiomer . Specific Research Applications: • Toxicological Studies: Used to investigate the kinetics, penetration, and absorption of nerve agents, particularly through percutaneous exposure, in established animal models . • Medical Countermeasure Development: Essential for evaluating the efficacy of antidotes, including oximes (such as HI-6 and pralidoxime), anticholinergics (like atropine), and novel bioscavengers . • Decontamination Research: Provides a persistent challenge for testing the effectiveness of physical and chemical decontamination methods . • Forensic and Defense Science: Serves as an analytical standard for the verification and attribution of chemical weapons in compliance with the Chemical Weapons Convention . This product is provided as a high-purity, research-grade material strictly for use in controlled laboratory settings. It is For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals. All handling must conform to applicable safety and security regulations governing Schedule 1 chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26NO2PS B066494 Russian VX CAS No. 159939-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159939-87-4

Molecular Formula

C11H26NO2PS

Molecular Weight

267.37 g/mol

IUPAC Name

N,N-diethyl-2-[methyl(2-methylpropoxy)phosphoryl]sulfanylethanamine

InChI

InChI=1S/C11H26NO2PS/c1-6-12(7-2)8-9-16-15(5,13)14-10-11(3)4/h11H,6-10H2,1-5H3

InChI Key

MNLAVFKVRUQAKW-UHFFFAOYSA-N

SMILES

CCN(CC)CCSP(=O)(C)OCC(C)C

Canonical SMILES

CCN(CC)CCSP(=O)(C)OCC(C)C

Synonyms

Russian VX
Russian-VX
S-(N,N-DEA)IMPT
S-(N,N-diethylaminoethyl) isobutyl methylphosphothiolate
VR nerve agent

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Russian VX is an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine at neuromuscular junctions. This results in overstimulation of muscles and glands, ultimately causing respiratory failure and death if exposure occurs in sufficient quantities. The compound's structure allows it to bind effectively to the active site of acetylcholinesterase, making it a model substance for studying nerve agent toxicity and antidote development .

Toxicological Studies

Research on this compound primarily focuses on understanding its toxicological effects compared to other nerve agents. Studies have demonstrated that this compound exhibits a slower aging process than agents like sarin, which may allow for the development of more effective antidotes. The structural analysis of VX interactions with acetylcholinesterase has been performed using X-ray crystallography, revealing insights into its binding mechanism .

Forensic Analysis

The forensic investigation of chemical warfare agents, including this compound, has become increasingly important. Recent studies have developed methods to trace the synthesis routes of this compound through chemical attribution signatures. By analyzing impurities and byproducts from various synthetic pathways using Gas Chromatography-Mass Spectrometry (GC/MS), researchers can identify the production method of unknown samples . This capability is crucial for forensic investigations following chemical attacks.

Diagnostic Tools Development

Innovative diagnostic methods have been established for detecting exposure to nerve agents like this compound. A recent study reported a highly specific analytical method capable of identifying metabolites in biological samples at low concentrations (down to 0.018 ng/mL). This tool extends the timeframe for confirming nerve agent exposure post-event, which is vital for timely medical intervention .

Case Study 1: Synthesis Route Analysis

A comprehensive study involved synthesizing this compound through six different methods across two laboratories. The resulting batches were analyzed for chemical composition, leading to the identification of 49 potential chemical attribution signatures. This research not only enhances our understanding of this compound production but also aids in forensic analysis by linking specific signatures to particular synthesis routes .

Case Study 2: Neurochemical Effects on Animal Models

In a controlled study involving guinea pigs, researchers measured neurotransmitter changes during acute exposure to this compound and other nerve agents. The findings provided critical data on how these agents affect neurotransmitter levels and brain activity, contributing to the broader understanding of their neurotoxic effects and informing potential treatment strategies .

Chemical Reactions Analysis

Hydrolysis and Degradation

Russian VX undergoes hydrolysis via two competing pathways, influenced by pH and nucleophiles:

Alkaline Hydrolysis

In aqueous NaOH (1–10 M), VR reacts through:VR+OHEA 2192 toxic thioester +N N diethylaminoethanol(P O cleavage)\text{VR}+\text{OH}^-\rightarrow \text{EA 2192 toxic thioester }+\text{N N diethylaminoethanol}\quad (\text{P O cleavage})VR+OHMethylphosphonic acid+2 diethylamino ethanethiol(P S cleavage)\text{VR}+\text{OH}^-\rightarrow \text{Methylphosphonic acid}+\text{2 diethylamino ethanethiol}\quad (\text{P S cleavage})P–S cleavage dominates (70–85% yield), but EA-2192 formation complicates decontamination .

Hydroperoxidolysis

Reaction with hydroperoxide anions (HO₂⁻) selectively cleaves the P–S bond:VR+HO2Non toxic phosphonate+2 diethylamino ethanethiol\text{VR}+\text{HO}_2^-\rightarrow \text{Non toxic phosphonate}+\text{2 diethylamino ethanethiol}This pathway is 200× faster than alkaline hydrolysis, enabling efficient neutralization .

Table 2: Hydrolysis Products of this compound

ConditionMajor ProductsToxicityDetection Method
Alkaline (pH >12)EA-2192, Methylphosphonic acidHigh (EA-2192)GC-MS, Ellman assay
Neutral (H₂O)2,2'-Dithiobis(N,N-diethylethanamine)ModerateLC-MS/MS
Acidic (pH <2)Thiol degradation byproductsLowNMR, IR

Reactivation and Inhibition Kinetics

This compound irreversibly inhibits acetylcholinesterase (AChE) by phosphorylating the serine residue:AChE+VRAChE P O CH SCH CH NEt +H+\text{AChE}+\text{VR}\rightarrow \text{AChE P O CH SCH CH NEt }+\text{H}^+

  • Reactivation half-life : 12–24 hours with oximes (HI-6, TMB-4) .
  • Inhibition rate constant : ki=1.2×108M1min1k_i=1.2\times 10^8\,\text{M}^{-1}\text{min}^{-1}, faster than VX due to enhanced electrophilicity .

Environmental Persistence and Decomposition

VR’s low volatility (vapor pressure: 3.7×105mmHg3.7\times 10^{-5}\,\text{mmHg} at 25°C ) ensures prolonged environmental persistence. Degradation pathways include:

  • Photolysis : Slow decomposition under UV light, forming methylphosphonic acid sulfoxides .
  • Microbial degradation : Limited data; soil half-life exceeds 30 days .

Analytical Detection of Reaction Byproducts

Forensic identification of VR’s synthetic route relies on CAS profiling:

Table 3: Key Attribution Markers for VR Synthesis

MarkerRoute 1Route 3Route 4
GC90.2%12.1%0%
LC144.5%0%8.7%
GC130%3.8%15.3%

PLS-DA modeling achieves >95% classification accuracy using these markers .This compound’s chemical behavior underscores its dual nature as a persistent environmental contaminant and a rapidly acting neurotoxin. Advances in hydrolysis kinetics and CAS profiling remain critical for forensic attribution and decontamination strategies .

Comparison with Similar Compounds

Chemical Structures

  • VX (O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate): Features a methylphosphonothiolate backbone with an O-ethyl group and an S-2-diisopropylaminoethyl substituent .
  • For instance, modifications in the alkylamino or phosphonate groups may enhance stability or toxicity .
  • G-series agents (Sarin/GB, Soman/GD, Tabun/GA): These agents have shorter alkyl chains and higher volatility compared to V-series agents. For example, sarin (GB) contains an isopropyl methylphosphonofluoridate structure .

Physicochemical Properties

Property Russian VX (VR) VX Sarin (GB) Soman (GD) Tabun (GA)
Volatility Low Low High Moderate Moderate
Persistence High High Low Moderate Moderate
LD₅₀ (Dermal, mg) ~10 ~10 ~1700 ~350 ~1000
Primary Route of Exposure Dermal/Inhalation Dermal/Inhalation Inhalation Inhalation Inhalation

Key Observations :

  • Volatility : V-series agents (VX, VR) exhibit low volatility, enabling environmental persistence for days to weeks, unlike G-series agents (e.g., sarin), which dissipate rapidly .
  • Toxicity : Both VX and this compound are significantly more lethal than G-series agents, with dermal LD₅₀ values ~10 mg compared to sarin’s ~1700 mg .

Mechanisms of Toxicity and Reactivation

AChE Inhibition

This compound and VX phosphorylate the serine hydroxyl group in AChE’s active site, preventing acetylcholine hydrolysis. This results in synaptic acetylcholine accumulation, causing seizures, paralysis, and respiratory failure .

Reactivation Efficacy

A study by Kuča et al. (2006) compared AChE inhibition and reactivation between VX and this compound using oximes (HI-6, obidoxime, pralidoxime):

  • Inhibition Potency : Both agents showed comparable inhibition of rat, pig, and human brain AChE.
  • Reactivation : HI-6 was the most effective reactivator for both agents, achieving >70% reactivation in vitro. Structural similarities between VX and this compound likely explain the analogous reactivation profiles .

Environmental Persistence and Decontamination

  • Persistence : this compound and VX’s low volatility allows them to adhere to surfaces, posing long-term contamination risks. In contrast, sarin’s high volatility limits its environmental impact .
  • Decontamination Methods: Oxidative Solutions: Hypochlorite-based solutions degrade VX into less toxic products like N,N-diisopropylformamide and N,N-diisopropylamine . Nanoparticles: Moscow State University developed biocompatible nanoparticles that neutralize VX and VR via enzymatic hydrolysis, offering a novel decontamination approach .

Medical Countermeasures

  • Antidotes : Atropine (anticholinergic) and oximes (AChE reactivators) are standard treatments. HI-6 is prioritized for V-series agents due to superior reactivation efficacy .
  • Limitations : Prolonged exposure to VX/VR reduces oxime efficacy, necessitating rapid intervention. Pretreatment with carbamates (e.g., pyridostigmine) may enhance survival .

Q & A

Q. How can computational models improve the prediction of this compound’s environmental persistence under varying climatic conditions?

  • Methodological Answer : Develop molecular dynamics (MD) simulations parameterized with experimental hydrolysis rates (pH 4–9) and soil adsorption coefficients (Kd). Validate models using field data from contaminated sites, incorporating variables like temperature, humidity, and microbial activity. Cross-reference with the EPA’s EPI Suite™ database for QSAR predictions .
  • Case Study : Compare degradation half-lives in Arctic vs. tropical soils to assess climate-dependent persistence .

Q. What methodologies optimize the detection of this compound degradation products in complex biological matrices (e.g., blood, soil)?

  • Methodological Answer : Implement solid-phase microextraction (SPME) coupled with two-dimensional GC (GC×GC) to separate polar metabolites (e.g., ethyl methylphosphonic acid). Use isotope dilution assays with <sup>13</sup>C-labeled internal standards to correct for matrix effects. Validate recovery rates (70–120%) and limits of detection (LOD < 0.1 ppb) .
  • Contradiction Management : Address false positives by confirming findings with orthogonal techniques (e.g., immunoassays vs. mass spectrometry) .

Methodological and Ethical Considerations

Q. How should researchers design cross-disciplinary studies to evaluate this compound’s interaction with novel antidotes?

  • Framework : Adopt a tiered approach:
  • In silico screening of ligand-receptor binding affinities (e.g., using AutoDock Vina).
  • In vitro testing on human cholinesterase isoforms.
  • In vivo efficacy trials in non-human primates with continuous EEG monitoring.
    • Ethical Oversight : Align with the WHO’s Guidelines for the Surveillance of Antidotes and ensure dual-use research of concern (DURC) compliance .

Q. What statistical approaches are robust for meta-analyses of this compound’s acute vs. chronic exposure data?

  • Answer : Apply random-effects models to account for heterogeneity across studies. Use funnel plots and Egger’s regression to assess publication bias. Stratify data by exposure duration (e.g., ≤24 hrs for acute, ≥30 days for chronic) and adjust for covariates (e.g., age, pre-existing conditions) .

Data Presentation and Publication Standards

  • Tables : Include comparative data on physicochemical properties (e.g., log P, vapor pressure) and toxicity thresholds (LD50) across species .
  • Reproducibility : Archive raw spectra, simulation input files, and statistical code in FAIR-aligned repositories (e.g., Zenodo, Figshare) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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